molecular formula C22H22F3N3O4S3 B2571593 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-19-7

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2571593
CAS No.: 324541-19-7
M. Wt: 545.61
InChI Key: OREPYDLSZBWUDF-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H22F3N3O4S3 and its molecular weight is 545.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Agents

Recent studies have demonstrated the synthesis and application of various thiazole, thiophene, and benzamide derivatives, showcasing their antimicrobial and antifungal properties. For instance, novel benzimidazole, benzoxazole, and benzothiazole derivatives were prepared and screened for antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. These compounds showed excellent broad-spectrum antimicrobial activity, suggesting their potential as antimicrobial agents (Padalkar et al., 2014).

Antiproliferative Activities

Some synthesized compounds, particularly pyrazole-sulfonamide derivatives, have been tested for their in vitro antiproliferative activities against cancer cell lines, including HeLa and C6. The studies indicated cell-selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Material Science Applications

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial agents also indicates potential applications in material science. These compounds, through versatile synthetic routes, could be integrated into materials to confer antimicrobial properties, useful in medical devices and other applications requiring sterility or resistance to microbial growth (Darwish et al., 2014).

Chemical Synthesis and Reactivity

The reactivity and synthetic applications of these compounds are also of interest in organic chemistry. Studies on the synthesis of thiazole and benzothiazole derivatives highlight innovative approaches to construct these rings, which are core structures in many biologically active compounds. For example, the efficient synthesis of benzo[d]thiazoles from beta-oxo thioamides showcases the development of new methodologies for constructing heterocyclic systems, which could be applied to the synthesis of other complex molecules (Huang et al., 2012).

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S3/c1-3-11-28(12-4-2)35(31,32)15-9-7-14(8-10-15)20(30)27-21-26-17(16-6-5-13-33-16)18(34-21)19(29)22(23,24)25/h5-10,13H,3-4,11-12H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPYDLSZBWUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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